2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS No.:
Cat. No.: VC16411308
Molecular Formula: C20H15ClN6
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN6 |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C20H15ClN6/c1-12-6-7-16(8-13(12)2)27-19-17(10-23-27)20-24-18(25-26(20)11-22-19)14-4-3-5-15(21)9-14/h3-11H,1-2H3 |
| Standard InChI Key | WZPVSRBORZZMHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl)C |
Introduction
2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound incorporates a triazolopyrimidine core fused with a pyrazole ring and substituted phenyl groups at the 2- and 7-positions.
Structural Characteristics
The molecular structure of this compound is defined by:
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Core Framework: A fused triazolopyrimidine and pyrazole system.
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Substituents:
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A 3-chlorophenyl group at position 2.
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A 3,4-dimethylphenyl group at position 7.
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These substitutions contribute to the compound's physicochemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN6 |
| Molecular Weight | Approximately 336.78 g/mol |
| Functional Groups | Phenyl, Methyl, Chlorine |
| Core Heterocycles | Pyrazole, Triazole, Pyrimidine |
Synthesis
The synthesis of pyrazolo[4,3-e] triazolo[1,5-c]pyrimidines typically involves multi-step reactions starting from pyrazole derivatives. For this compound:
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Formation of Pyrazole Derivative: The initial step involves synthesizing a pyrazole derivative through cyclization reactions.
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Triazolopyrimidine Formation: The pyrazole is further reacted with triazole precursors under controlled conditions to form the fused heterocyclic system.
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Substitution Reactions: Chlorophenyl and dimethylphenyl groups are introduced via nucleophilic substitution or coupling reactions.
Biological Activity
The compound's potential biological activities are inferred from studies on related triazolopyrimidine derivatives:
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Anticancer Properties: Compounds in this class have shown inhibitory effects on cancer cell lines by targeting key enzymes or pathways involved in cell proliferation.
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Antimicrobial Activity: Triazolopyrimidines often exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
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Anti-inflammatory Effects: The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups enhances interaction with inflammatory mediators.
Analytical Characterization
The structure and purity of the compound can be confirmed using:
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NMR Spectroscopy: Signals corresponding to aromatic protons and methyl groups provide structural confirmation.
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Mass Spectrometry (MS): Accurate mass determination ensures molecular weight consistency.
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IR Spectroscopy: Functional group identification through characteristic vibrational frequencies.
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X-ray Crystallography: Provides detailed information about bond lengths and angles within the molecule.
Potential Applications
Given its structural features and inferred biological activities, the compound may find applications in:
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Pharmaceuticals:
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As a lead molecule for anticancer drug development.
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As an antimicrobial agent for resistant infections.
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Material Science:
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In designing organic semiconductors due to its conjugated system.
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Research Gaps and Future Directions
While related compounds have been extensively studied, specific data on this molecule—such as pharmacokinetics, toxicity profiles, and detailed activity assays—are lacking. Future research should focus on:
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High-throughput screening for biological activity.
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Optimization of synthetic routes for better yield and purity.
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Computational studies to predict binding interactions with biological targets.
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